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Compound Name: S-[2-(4-Pyridyl)ethyl]-L-cysteine

Cat. No.: B1300984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
S-[2-(4-Pyridyl)ethyl]-L-cysteine (S-Py-Cys-Et), a synthetic derivative of the amino acid L-

cysteine, serves as a crucial tool in the realm of protein chemistry and analysis. Its primary

application lies in the selective modification of cysteine residues within proteins and peptides.

This modification, known as S-pyridylethylation, introduces a stable pyridylethyl group onto the

sulfhydryl side chain of cysteine. This process is instrumental in overcoming the inherent

instability of cysteine and cystine during analytical procedures such as protein sequencing and

mass spectrometry, thereby facilitating more accurate and reliable structural elucidation of

proteins. While its role as a chemical reagent is well-established, the intrinsic biological

activities, pharmacological properties, and metabolic fate of S-[2-(4-Pyridyl)ethyl]-L-cysteine
as an independent molecular entity remain largely unexplored. This guide provides a

comprehensive overview of the synthesis, physicochemical properties, and established

applications of S-Py-Cys-Et, alongside a discussion of potential future research directions to

uncover its biological significance.

Physicochemical Properties
S-[2-(4-Pyridyl)ethyl]-L-cysteine is a white to off-white powder. Its key physicochemical

properties are summarized in the tables below. Data for the commonly used Fmoc-protected

derivative for peptide synthesis is also included for comparison.
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Table 1: Physicochemical Properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine[1]

Property Value

Molecular Formula C₁₀H₁₄N₂O₂S

Molecular Weight 226.30 g/mol

CAS Number 28809-04-3

IUPAC Name
(2R)-2-amino-3-[2-(pyridin-4-

yl)ethylsulfanyl]propanoic acid

Canonical SMILES C1=CN=CC=C1CCSC--INVALID-LINK--N

InChI Key OBAZTSDKFIRVPD-VIFPVBQESA-N

Appearance White to off-white powder

Solubility Soluble in aqueous solutions

Table 2: Physicochemical Properties of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine[1]

Property Value

Molecular Formula C₂₅H₂₄N₂O₄S

Molecular Weight 448.5 g/mol

Appearance White to off-white powder

Purity ≥95%

Solubility Soluble in DMF and other organic solvents

Synthesis and Chemical Reactions
The primary route for the synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine is through the

pyridylethylation of L-cysteine. This reaction is a Michael addition where the thiol group of

cysteine acts as a nucleophile, attacking the electron-deficient β-carbon of 4-vinylpyridine.[2]

The reaction is typically performed under mild, slightly basic conditions to facilitate the

deprotonation of the cysteine's sulfhydryl group, thereby enhancing its nucleophilicity.
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Reactants

Product

L-Cysteine
HS-CH₂-CH(NH₂)-COOH

Michael Addition
(Slightly Basic pH)

+

4-Vinylpyridine
CH₂=CH-C₅H₄N

+ S-[2-(4-Pyridyl)ethyl]-L-cysteine
C₅H₄N-CH₂-CH₂-S-CH₂-CH(NH₂)-COOH

Pyridylethylation

Click to download full resolution via product page

Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine via Michael Addition.

Experimental Protocols
Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine
Materials:

L-cysteine hydrochloride

4-Vinylpyridine

Methanol or Ethanol

Water

Sodium hydroxide (NaOH) or other suitable base

Hydrochloric acid (HCl) for pH adjustment

Standard purification apparatus (e.g., chromatography columns)

Procedure:

Dissolve L-cysteine hydrochloride in an aqueous or alcoholic solvent.
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Adjust the pH of the solution to a slightly basic range (pH 7.5-8.5) using a suitable base like

NaOH. This deprotonates the thiol group, increasing its reactivity.

Add 4-vinylpyridine to the reaction mixture. The molar ratio of 4-vinylpyridine to cysteine is

typically in a slight excess to ensure complete reaction.

Stir the reaction mixture at room temperature for a period ranging from 90 minutes to a few

hours.[3] The progress of the reaction can be monitored by techniques such as TLC or

HPLC.

Upon completion, acidify the reaction mixture with HCl to quench the reaction and protonate

the product.

The resulting S-[2-(4-Pyridyl)ethyl]-L-cysteine can be isolated and purified using standard

techniques like ion-exchange chromatography or reversed-phase chromatography.

Pyridylethylation of Cysteine Residues in Proteins
This protocol is a general guideline for the modification of cysteine residues in proteins for

analytical purposes.

Materials:

Protein sample

Denaturing buffer (e.g., containing guanidine hydrochloride or urea)

Reducing agent (e.g., dithiothreitol - DTT)

4-Vinylpyridine

Alkylation buffer (e.g., Tris-HCl with EDTA)

Reagents for quenching the reaction (e.g., excess β-mercaptoethanol)

Desalting columns or dialysis equipment

Procedure:
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Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer to unfold the

protein and expose the cysteine residues. Add a reducing agent like DTT to break any

disulfide bonds, converting cystine to two cysteine residues. Incubate at an appropriate

temperature (e.g., 37-56°C) for 1-2 hours.

Alkylation: Add 4-vinylpyridine to the reduced protein solution. The reaction is typically

carried out at a pH of 7.5-8.5.[3] The amount of 4-vinylpyridine should be in molar excess to

the reducing agent. Incubate in the dark at room temperature for 1-2 hours.

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like β-

mercaptoethanol to react with any remaining 4-vinylpyridine.

Purification: Remove excess reagents and by-products by desalting the protein solution

using size-exclusion chromatography or dialysis.

The resulting pyridylethylated protein is now stable for subsequent analytical procedures like

enzymatic digestion, Edman degradation, or mass spectrometry.
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Protein with Disulfide Bonds

Denaturation and Reduction
(e.g., Guanidine-HCl, DTT)

Unfolded Protein with Free Thiols (-SH)

Pyridylethylation
(4-Vinylpyridine, pH 7.5-8.5)

Protein with S-pyridylethyl-cysteine

Quench Excess Reagent
(e.g., β-mercaptoethanol)

Purification
(Desalting/Dialysis)

Stable Protein for Analysis

Click to download full resolution via product page

Experimental workflow for the pyridylethylation of proteins.

Biological Activity and Mechanism of Action
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As of the current body of scientific literature, there is a significant lack of information regarding

the intrinsic biological activity of S-[2-(4-Pyridyl)ethyl]-L-cysteine as a standalone molecule.

Its primary role has been as a chemical tool for the modification of cysteine residues in proteins

for analytical purposes.

The pyridylethylation of cysteine residues can, however, indirectly affect the biological activity

of the modified protein. By altering the structure and chemical properties of cysteine, a key

amino acid often found in active sites of enzymes or involved in disulfide bonds crucial for

protein structure, pyridylethylation can lead to a loss of the protein's function. This effect is a

consequence of the modification and not an inherent biological activity of S-Py-Cys-Et itself.

The potential for S-[2-(4-Pyridyl)ethyl]-L-cysteine to have its own pharmacological effects is

an area for future research. Given its structure, which combines an amino acid with a pyridine

ring, it could potentially interact with biological targets. However, no specific signaling pathways

have been identified to be modulated by this compound.

Pharmacokinetics and Toxicology
There is currently no publicly available data on the pharmacokinetics (absorption, distribution,

metabolism, and excretion) or toxicology of S-[2-(4-Pyridyl)ethyl]-L-cysteine. Studies on the

cytotoxicity of the pyridylethylation reagent, 4-vinylpyridine, have been conducted in various

contexts, but this does not directly translate to the toxicological profile of the S-Py-Cys-Et

adduct. Further research is required to establish the safety profile of this compound.

Applications in Research and Drug Development
The primary application of S-[2-(4-Pyridyl)ethyl]-L-cysteine is in the field of proteomics and

protein chemistry.

Protein Sequencing: Pyridylethylation of cysteine residues prevents their destruction during

Edman degradation, allowing for the accurate determination of the amino acid sequence of a

protein.[2]

Mass Spectrometry: The stable modification of cysteine residues facilitates the analysis of

peptides by mass spectrometry, aiding in protein identification and the characterization of

post-translational modifications.
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Disulfide Bond Analysis: By reducing and then alkylating cysteine residues, the location of

disulfide bonds within a protein can be determined.

While not currently used in drug development as a therapeutic agent, the cysteine-pyridine

scaffold present in S-Py-Cys-Et could be explored for the design of new molecules with

potential therapeutic applications, such as in the development of enzyme inhibitors or as

ligands for metal complexation in diagnostic imaging.[2]

Future Directions
The significant gap in our understanding of the biological properties of S-[2-(4-Pyridyl)ethyl]-L-
cysteine presents several avenues for future research:

Screening for Biological Activity: High-throughput screening of S-Py-Cys-Et against a panel

of biological targets, such as enzymes and receptors, could uncover potential

pharmacological activities.

Cell-Based Assays: Investigating the effects of S-Py-Cys-Et on various cell lines could reveal

any cytotoxic or cytostatic effects and provide insights into its potential mechanisms of

action.

Pharmacokinetic and Toxicological Studies: In vivo studies are necessary to determine the

absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

Metabolic Fate: Understanding how S-Py-Cys-Et is metabolized in biological systems would

be crucial for assessing its potential as a drug candidate or for understanding any off-target

effects when used as a modifying agent in vivo.

In conclusion, S-[2-(4-Pyridyl)ethyl]-L-cysteine is a valuable tool in the analytical sciences,

enabling precise and reliable protein structure analysis. While its own biological activities

remain to be elucidated, its chemical properties suggest that it could be a starting point for the

design of novel bioactive molecules. Further research is warranted to explore the full potential

of this compound beyond its current applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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